

Purity Specifications for Research-Grade Tetradecamethylhexasiloxane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetradecamethylhexasiloxane**

Cat. No.: **B090760**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade **Tetradecamethylhexasiloxane** (CAS No. 107-52-8). It is intended to assist researchers, scientists, and drug development professionals in understanding and verifying the quality of this critical silicone compound for its use in sensitive applications. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for verification.

Core Purity and Physical-Chemical Properties

Research-grade **Tetradecamethylhexasiloxane** is a linear siloxane fluid. Its quality is defined by a high degree of purity and consistent physical-chemical properties. The following tables summarize the key specifications for this material.

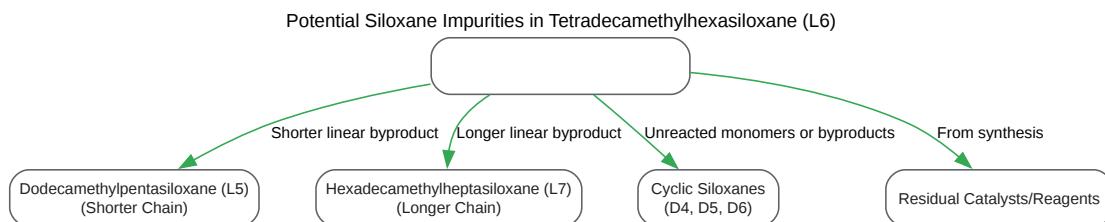
Table 1: Physical and Chemical Properties of **Tetradecamethylhexasiloxane**

Property	Value	Reference
Chemical Formula	$C_{14}H_{42}O_5Si_6$	[1]
Molecular Weight	458.99 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	245-246 °C	
Melting Point	-59 °C	
Density	0.891 g/cm ³	[1]
Refractive Index	1.3948	
Solubility	Soluble in alcohol and benzene.	[1]

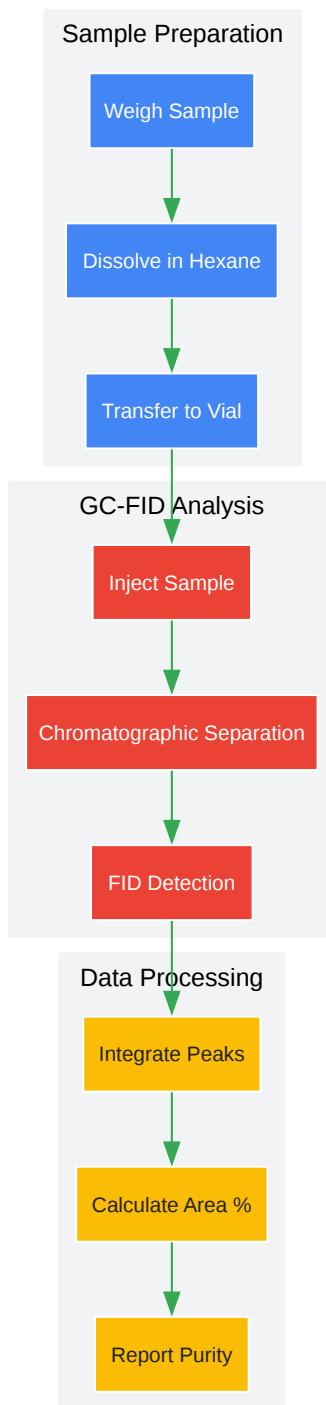
Table 2: Purity and Impurity Specifications for Research-Grade **Tetradecamethylhexasiloxane**

Parameter	Specification
Purity (by GC-FID)	≥ 98.0%
Dodecamethylpentasiloxane (L5)	≤ 1.0%
Hexadecamethylheptasiloxane (L7)	≤ 1.0%
Cyclic Siloxanes (D4, D5, D6)	≤ 0.5% (total)
Moisture Content (Karl Fischer)	≤ 0.1%
Non-Volatile Residue	≤ 0.01%

Understanding Potential Impurities


The primary impurities in research-grade **Tetradecamethylhexasiloxane** are typically other linear and cyclic siloxanes. These arise from the synthesis process, which commonly involves either the ring-opening polymerization of cyclic siloxanes or the hydrolysis of

dichlorodimethylsilane.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Incomplete reactions or side reactions can lead to a distribution of siloxane chain lengths and the presence of unreacted cyclic monomers.


Common Impurities:

- Shorter and Longer Linear Siloxanes: Such as Dodecamethylpentasiloxane (L5) and Hexadecamethylheptasiloxane (L7).
- Cyclic Siloxanes: Including Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6).
- Residual Catalysts or Reagents: Depending on the synthetic route, trace amounts of acidic or basic catalysts may be present.
- Water: Due to the hygroscopic nature of the material or incomplete drying.

The following diagram illustrates the relationship between the target molecule and its common siloxane impurities.

Workflow for GC-FID Purity Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetradecamethylhexasiloxane | C14H42O5Si6 | CID 7875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Semantic Scholar [semanticscholar.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 6. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Purity Specifications for Research-Grade Tetradecamethylhexasiloxane: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090760#purity-specifications-for-research-grade-tetradecamethylhexasiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com